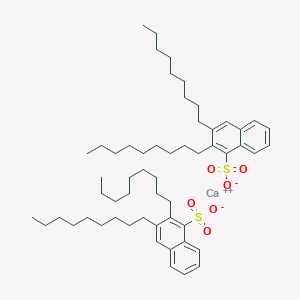

![molecular formula C11H13ClN2O2 B018953 2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide CAS No. 103405-98-7](/img/structure/B18953.png)

2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide

説明

Synthesis Analysis

The synthesis of related compounds involves multi-component condensation reactions, employing starting materials such as N-(2-chlorophenyl)-acetoacetamide, aromatic aldehydes, and primary amines. These reactions, noted for their simplicity, eco-friendliness, and high yield, offer a potential route for the synthesis of "2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide" under similar experimental conditions (Suresh, Swamy, & Reddy, 2007).

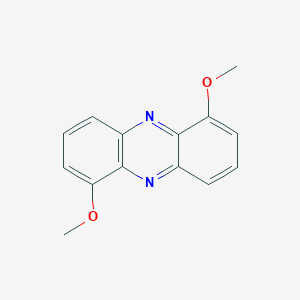

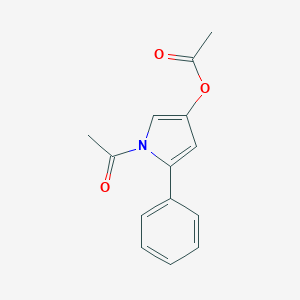

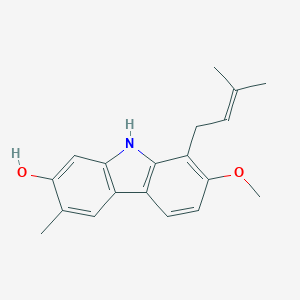

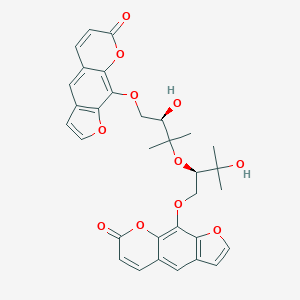

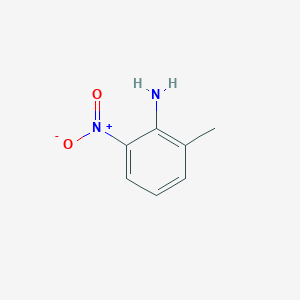

Molecular Structure Analysis

The molecular structure of similar compounds reveals specific orientations related to the N—H bond and methyl substituents, affecting the overall molecular conformation. For instance, certain N-(dimethylphenyl)acetamides show the N—H bond syn to methyl substituents, influencing molecular interactions and stability (Gowda et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving similar acetamides typically involve intermolecular N—H⋯O hydrogen bonding, which plays a significant role in their reactivity and interaction with other molecules. The presence of chloro and methyl groups can affect the electron density and reactivity of the carbonyl group, impacting the compound's behavior in chemical transformations (Gowda et al., 2007).

Physical Properties Analysis

The physical properties of "2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide" can be inferred from related compounds, which exhibit specific crystalline structures and hydrogen bonding patterns. These aspects are crucial for determining solubility, melting points, and other physical parameters (P. Jansukra et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be deduced from the compound's structure and existing interactions. The electron-withdrawing effect of the chloro group and the electron-donating effect of the methyl groups influence the compound's acidity, basicity, and nucleophilicity. These properties are essential for predicting the compound's behavior in chemical reactions and its interaction with various reagents (Arjunan et al., 2012).

科学的研究の応用

Photovoltaic Efficiency and Ligand Interactions

Studies have investigated the photovoltaic efficiency and ligand interactions of bioactive benzothiazolinone acetamide analogs, revealing their potential as photosensitizers in dye-sensitized solar cells due to good light harvesting efficiency and favorable energy of electron injection. The research also explored non-linear optical activity and molecular docking with Cyclooxygenase 1, indicating potential for diverse applications in solar energy conversion and biochemical interactions (Mary et al., 2020).

Synthesis and Bronchodilatory Activity

The synthesis of new 4-Aryl-3,5-bis(2-chlorophenyl)carbamoyl-2,6-dimethyl-1,4-dihydropyridines and their 1-Substituted Analogues has been explored, showcasing a method for producing compounds with potential bronchodilatory activity. These findings demonstrate the chemical versatility of acetamide derivatives in therapeutic applications (Suresh et al., 2007).

Herbicide Action and Environmental Impact

Research into chloroacetamide herbicides, such as alachlor and metazachlor, has provided insights into their selective pre-emergent or early post-emergent actions. These studies contribute to understanding the environmental and agricultural impacts of such compounds (Weisshaar & Böger, 1989).

Copper(I) Complexes for Chemical Analysis

The structural variation in copper(I) complexes with pyridylmethylamide ligands, including those similar in structure to 2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide, has been analyzed. This research aids in the development of new materials with potential applications in catalysis and material science (Yang et al., 2007).

Anticancer, Anti-Inflammatory, and Analgesic Activities

The synthesis of 2-(Substituted phenoxy) Acetamide Derivatives has shown potential anticancer, anti-inflammatory, and analgesic activities, highlighting the therapeutic possibilities of acetamide derivatives in medical research (Rani et al., 2014).

Structural Aspects in Material Science

Investigations into the structural aspects of salt and inclusion compounds of 8-hydroxyquinoline-based amides have revealed interesting properties that could be beneficial for material science and fluorescence applications (Karmakar et al., 2007).

Safety And Hazards

特性

IUPAC Name |

2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c1-7-3-4-9(5-8(7)2)13-11(16)14-10(15)6-12/h3-5H,6H2,1-2H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEMANOFVYDQII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427909 | |

| Record name | 2-Chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide | |

CAS RN |

103405-98-7 | |

| Record name | 2-Chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

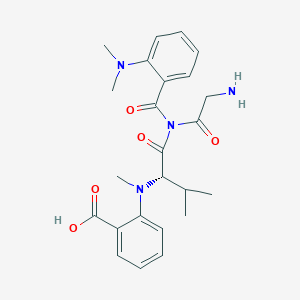

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B18896.png)

![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)